![molecular formula C12H17NO2 B13181158 [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)
[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol: is a chemical compound with the molecular formula C12H17NO2 It is characterized by a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol typically involves the reaction of 3-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of 3-methoxybenzaldehyde with pyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 3-(3-methoxyphenyl)pyrrolidin-3-one.
Reduction: Formation of 3-(3-methoxyphenyl)pyrrolidin-3-ylmethanol.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of action of various biological processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials and advanced chemical products .
Wirkmechanismus
The mechanism of action of [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
3-Methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Methanol derivatives: Compounds with similar hydroxymethyl functional groups.
Uniqueness: What sets [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol apart is its combination of a pyrrolidine ring with a methoxyphenyl group and a hydroxymethyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
[3-(3-methoxyphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-3-10(7-11)12(9-14)5-6-13-8-12/h2-4,7,13-14H,5-6,8-9H2,1H3 |
InChI-Schlüssel |
JXGOBSYGXNXELR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2(CCNC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


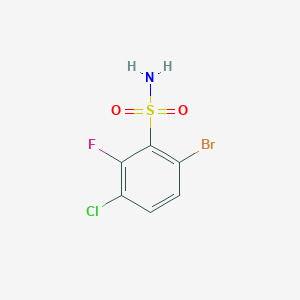
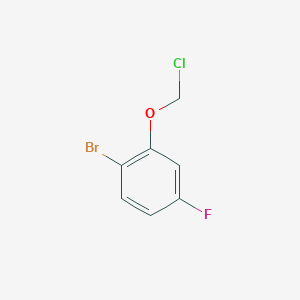
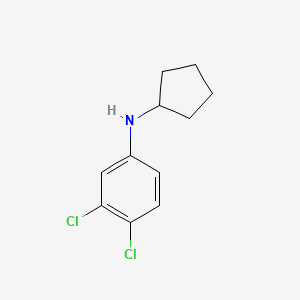


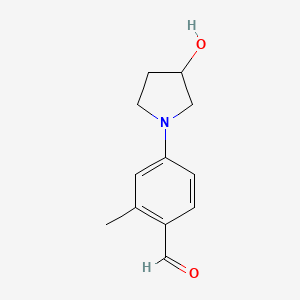
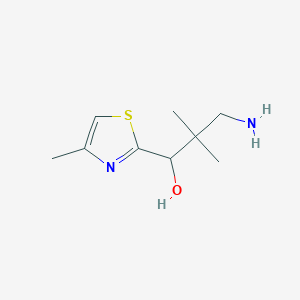
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine](/img/structure/B13181121.png)

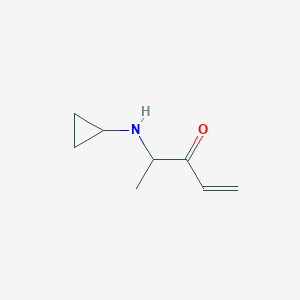
![Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13181136.png)
![(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13181164.png)


